molecular formula C13H11NO3 B1517322 6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1049130-41-7

6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1517322
CAS RN: 1049130-41-7
M. Wt: 229.23 g/mol
InChI Key: BFUVPLKCVZCRES-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes identifying the reagents and conditions that can cause the compound to react, and the products that are formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. It may also include studying the compound’s spectral properties .

Scientific Research Applications

Pharmacological Properties and Synthesis Methods

6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives have been explored in various scientific research areas, focusing primarily on their pharmacological properties and synthesis methods. While specific studies directly addressing this compound were not found, research on similar dihydropyridine compounds provides insights into potential applications and synthetic approaches.

  • Antihypertensive Agents and Coronary Vessel Dilators : Dihydropyridines bearing carboxy functions, including those substituted at the 4-position by phenyl or substituted phenyl groups, have been identified as antihypertensive agents and coronary vessel dilators. These compounds are synthesized through the condensation of enamines with ylidene acid esters, highlighting a method that could be applicable to the synthesis of this compound derivatives (Abernathy, 1978).

  • Oxidation Studies : Research on the oxidation of tetrahydropyrimidine derivatives, which share a structural motif with dihydropyridines, indicates the chemical versatility and potential reactivity of such compounds. This suggests that similar oxidation methods could be applied to dihydropyridine derivatives for the development of new materials or pharmaceuticals (Khanina & Dubur, 1982).

  • Antiinflammatory Activity : The synthesis and characterization of novel thiazolo[3,2‐a]pyrimidines, bearing similarities to dihydropyridine structures, have shown promising antiinflammatory activities. This suggests the potential for exploring dihydropyridine derivatives, like this compound, in antiinflammatory research (Tozkoparan et al., 1998).

  • Catalytic Applications : The catalytic use of pyridinium salts in the synthesis of pyranopyrazole derivatives highlights the potential for pyridine-based catalysts in facilitating chemical reactions. This research avenue may provide insights into the catalytic roles that dihydropyridine derivatives could play in synthetic chemistry (Moosavi‐Zare et al., 2016).

  • Lanthanide-Organic Frameworks : The construction of lanthanide-organic coordination polymeric networks using hydroxypyridine-3-carboxylic acid derivatives showcases the utility of pyridine carboxylic acids in materials science. This indicates the potential for dihydropyridine derivatives in the development of new materials with specific electronic or optical properties (Liu et al., 2009).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It includes information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

6-(3-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8-3-2-4-9(7-8)11-6-5-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUVPLKCVZCRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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